molecular formula C16H14O2 B184858 1-(3-Benzoylphenyl)propan-1-one CAS No. 66952-39-4

1-(3-Benzoylphenyl)propan-1-one

Cat. No.: B184858
CAS No.: 66952-39-4
M. Wt: 238.28 g/mol
InChI Key: KSQSNIADOOKZAT-UHFFFAOYSA-N
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Description

1-(3-Benzoylphenyl)propan-1-one ( 66952-39-4) is a high-purity organic compound provided for research and development applications. With a molecular formula of C16H14O2 and a molecular weight of 238.28 g/mol, this ketone serves as a critical building block in pharmaceutical chemistry . Its primary research value lies in its role as a known precursor and impurity of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) . As such, it is an essential reference standard for analytical testing and quality control in drug manufacturing, helping to ensure the purity and safety of pharmaceutical products . Beyond its use as an impurity standard, this compound is a versatile intermediate for synthesizing novel biofunctional derivatives. Recent research has explored its conversion into hybrid molecules with N-containing heterocycles, such as piperidine and pyrrolidine, to create new chemical entities with potential enhanced anti-inflammatory and antioxidant activities . The compound has a calculated logP of 3.51, indicating significant lipophilicity, which can influence its behavior in biological systems and is a key parameter in drug design . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can request this product with purity levels typically ranging from 85.0% to 99.8% . For detailed specifications, including certificates of analysis, please contact our technical support team.

Properties

CAS No.

66952-39-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(3-benzoylphenyl)propan-1-one

InChI

InChI=1S/C16H14O2/c1-2-15(17)13-9-6-10-14(11-13)16(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3

InChI Key

KSQSNIADOOKZAT-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Propanones

  • 1-(3-Chlorophenyl)propan-1-one and 1-(3-bromophenyl)propan-1-one ():
    These compounds feature halogen substituents (Cl, Br) instead of a benzoyl group. Halogens are smaller and less sterically demanding, enabling higher reactivity in coupling reactions (yields: 41–50%) . The benzoyl group in the target compound, being electron-withdrawing, may reduce reaction rates due to steric hindrance or deactivation of the aromatic ring.

Benzyloxy-Substituted Propanones

  • 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (): The benzyloxy group (-OCH2C6H5) introduces moderate electron-donating effects compared to the benzoyl group. This compound also includes a dimethylamino side chain, enhancing solubility in polar solvents .

Chain Modifications

Amino-Substituted Propanones

  • 4-Fluoromethcathinone (1-(4-fluorophenyl)-2-(methylamino)propan-1-one, ): The addition of a methylamino group at the β-position confers central nervous system (CNS) activity, a property absent in the target compound due to its lack of basic functional groups .

Diarylpropanones

  • 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one (): This diarylpropanone has two aryl substituents, increasing molecular weight (MW: ~331 g/mol) and lipophilicity. The target compound’s single benzoylphenyl group may offer better solubility in organic solvents compared to diaryl analogs .

Structural Analogs in Pharmaceutical Contexts

  • Ibuprofen Hybrids (e.g., 1-(3,4-dihydroisoquinolin-2-yl)-2-(4-isobutylphenyl)propan-1-one, ): These hybrids combine propanone moieties with anti-inflammatory pharmacophores. The target compound’s benzoyl group could similarly serve as a scaffold for hybrid drug design .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Features Applications/Findings Reference
1-(3-Benzoylphenyl)propan-1-one 3-Benzoylphenyl Propanone chain, electron-withdrawing Synthetic intermediate/impurity
1-(3-Chlorophenyl)propan-1-one 3-Chlorophenyl Halogenated, smaller substituent Coupling reactions (41–50% yield)
4-Fluoromethcathinone 4-Fluoro, 2-methylamino CNS activity Psychoactive substance
1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one 3-Bromo, 3-methylphenyl Diarylpropanone Research chemical
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one 3-Benzyloxy, dimethylamino Polar functional groups Pharmaceutical intermediate

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* C16H14O2 254.29 High lipophilicity (predicted)
1-(3-Chlorophenyl)propan-1-one C9H9ClO 168.62 Moderate solubility in ether
4-Fluoromethcathinone C10H12FNO 181.21 Water-soluble (HCl salt)
1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one C16H15BrO 331.20 Crystalline solid

*Predicted data based on structural analogs.

Research Findings

  • Synthetic Reactivity: Halogenated propanones (e.g., 1-(3-chlorophenyl)propan-1-one) exhibit moderate yields (41–50%) in coupling reactions with HOBt, suggesting that the target compound’s benzoyl group may require optimized conditions for similar transformations .
  • Biological Activity: Amino-substituted propanones like 4-Fluoromethcathinone demonstrate CNS effects, highlighting the importance of functional group diversity in pharmacological activity .
  • Thermal Stability: Diarylpropanones (e.g., 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one) may exhibit higher melting points due to increased molecular symmetry .

Preparation Methods

Reaction Mechanism and Conditions

Benzoyl chloride acts as the acylating agent, reacting with a propanone-derived aromatic precursor in the presence of a Lewis acid catalyst. Triethylamine facilitates deprotonation, enhancing the nucleophilicity of the aromatic ring. Dichloromethane serves as the solvent, enabling optimal reactivity at ambient temperatures. Post-reaction purification involves sequential washes with hydrochloric acid (5% v/v) and sodium carbonate (10% w/v), followed by column chromatography to isolate the product.

Optimization and Challenges

Key challenges include regioselectivity, as the electron-withdrawing benzoyl group directs subsequent substitutions to the meta position. Elevated temperatures (40–60°C) improve reaction rates but risk side products such as over-acylation. Yields typically range from 60–75%, contingent on the purity of starting materials and precise stoichiometric control.

Table 1: Friedel-Crafts Acylation Parameters

ParameterSpecification
Acylating AgentBenzoyl chloride (1.2 equiv)
CatalystTriethylamine (1.5 equiv)
SolventDichloromethane
Temperature25–40°C
Reaction Time12–18 hours
Yield60–75%

Grignard Reaction and Dehydration Method

This two-step approach exploits the nucleophilic addition of Grignard reagents to ketones, followed by acid-catalyzed dehydration to form the target ketone.

Synthesis of 1-(3-Vinylphenyl)-1-phenylethyl Alcohol

3-Vinylphenylmagnesium bromide reacts with acetophenone in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent premature decomposition. The intermediate alcohol is isolated via fractional distillation under reduced pressure (50–60°C, 15 mmHg).

Dehydration to this compound

The alcohol undergoes dehydration using potassium hydrogensulfate (KHSO₄) at 190–230°C under vacuum (0.1–0.5 MPa). This exothermic process requires careful temperature modulation to avoid polymerization byproducts. Gas chromatography-mass spectrometry (GC-MS) confirms a conversion efficiency exceeding 85%.

Table 2: Grignard-Dehydration Process Metrics

StepConditions
Grignard Reaction0–5°C, THF, 4–6 hours
Dehydration190–230°C, KHSO₄, 2–3 hours
Overall Yield70–80%

Palladium-Catalyzed Cross-Coupling Synthesis

Palladium-mediated strategies offer superior regiocontrol, particularly for sterically hindered substrates. This method couples aryl halides with propanone equivalents under mild conditions.

Catalytic System and Substrate Scope

A bistriphenylphosphine palladium(II) chloride complex ([Pd(PPh₃)₂Cl₂]) catalyzes the cross-coupling between 3-bromobenzophenone and a propanone enolate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C, with sodium hydride (NaH) as a base.

Advantages Over Traditional Methods

This approach circumvents Friedel-Crafts limitations by enabling direct coupling at the benzoyl-substituted position. Nuclear magnetic resonance (NMR) analysis of the product (δ 8.18–8.19 ppm for aromatic protons) confirms high purity (>95%).

Table 3: Palladium-Catalyzed Reaction Profile

ComponentDetail
Catalyst[Pd(PPh₃)₂Cl₂] (5 mol%)
BaseNaH (2.0 equiv)
SolventDMF
Temperature80–100°C
Yield75–85%

Comparative Analysis of Synthetic Routes

Friedel-Crafts Acylation excels in simplicity but suffers from moderate yields and regiochemical ambiguity. Grignard-Dehydration offers higher efficiency but demands stringent anhydrous conditions. Palladium-Catalyzed methods provide exceptional selectivity, albeit at elevated costs due to precious metal catalysts.

Table 4: Method Comparison

CriterionFriedel-CraftsGrignardPalladium
Yield60–75%70–80%75–85%
SelectivityModerateHighVery High
Cost EfficiencyHighMediumLow
ScalabilityLimitedFeasibleFeasible

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 8.18–8.19 (m, 2H, aromatic), 7.72–7.68 (m, 1H), 7.59–7.47 (m, 7H), 3.05 (q, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H).

  • IR (neat) : 1688 cm⁻¹ (C=O stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms ≥98% purity for palladium-derived samples, compared to 90–95% for Friedel-Crafts products .

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